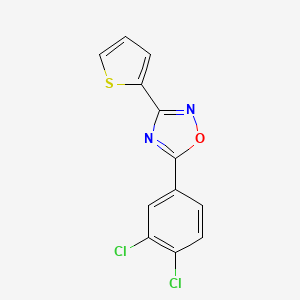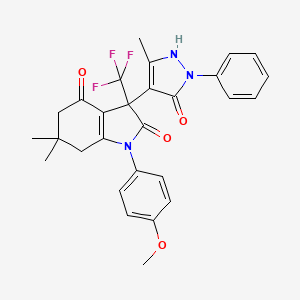
5-(3,4-Dichlorophenyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,4-Dichlorophenyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is fused with a thiophene ring and substituted with a 3,4-dichlorophenyl group. The unique structure of this compound imparts it with distinct chemical and physical properties, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dichlorophenyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3,4-dichlorobenzohydrazide with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield, using cost-effective reagents, and implementing purification techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dichlorophenyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more substituents on the aromatic rings are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
5-(3,4-Dichlorophenyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole has several scientific research applications:
Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: It is investigated for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound’s properties make it useful in the development of materials with specific characteristics, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 5-(3,4-Dichlorophenyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-(3,4-Dichlorophenyl)-1,2,4-oxadiazole: Lacks the thiophene ring, which may affect its chemical and biological properties.
3-(Thiophen-2-yl)-1,2,4-oxadiazole:
5-Phenyl-3-(thiophen-2-yl)-1,2,4-oxadiazole: Substituted with a phenyl group instead of a dichlorophenyl group, leading to variations in properties.
Uniqueness
The presence of both the 3,4-dichlorophenyl group and the thiophene ring in 5-(3,4-Dichlorophenyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole imparts it with unique properties that distinguish it from similar compounds
Properties
Molecular Formula |
C12H6Cl2N2OS |
|---|---|
Molecular Weight |
297.2 g/mol |
IUPAC Name |
5-(3,4-dichlorophenyl)-3-thiophen-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C12H6Cl2N2OS/c13-8-4-3-7(6-9(8)14)12-15-11(16-17-12)10-2-1-5-18-10/h1-6H |
InChI Key |
YOTNEIWBIOHQAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NOC(=N2)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B11499497.png)
![2-(4-Methylbenzyl)-4-oxo-4-{[4-(trifluoromethoxy)phenyl]amino}butanoic acid](/img/structure/B11499502.png)

![[5-(3-Methoxybenzoylamino)-3-methylpyrazol-1-yl]acetic acid, ethyl ester](/img/structure/B11499515.png)
![N,N-diethyl-2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-a]phthalazin-6-yl)benzenesulfonamide](/img/structure/B11499523.png)

![[3-(trifluoroacetyl)-1H-indol-1-yl]acetonitrile](/img/structure/B11499538.png)

![4-chloro-N-[1-(4-fluorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzenesulfonamide](/img/structure/B11499549.png)
![N-(3-ethyl-5-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)-3-fluorobenzamide](/img/structure/B11499559.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B11499561.png)
![2'-amino-5-methyl-2,5'-dioxo-1'-[3-(trifluoromethyl)phenyl]-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11499567.png)
![2-[5-Bromo-4-(carboxymethoxy)-2-nitrophenoxy]acetic acid](/img/structure/B11499579.png)
